N-[(1,1-dioxothiolan-2-yl)methyl]-3,4-dihydro-2H-thiochromene-4-carboxamide
Description
N-[(1,1-dioxothiolan-2-yl)methyl]-3,4-dihydro-2H-thiochromene-4-carboxamide is a complex organic compound that features a thiochromene core structure
Properties
IUPAC Name |
N-[(1,1-dioxothiolan-2-yl)methyl]-3,4-dihydro-2H-thiochromene-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3S2/c17-15(16-10-11-4-3-9-21(11,18)19)13-7-8-20-14-6-2-1-5-12(13)14/h1-2,5-6,11,13H,3-4,7-10H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNZOCKWKICGMSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(S(=O)(=O)C1)CNC(=O)C2CCSC3=CC=CC=C23 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[(1,1-dioxothiolan-2-yl)methyl]-3,4-dihydro-2H-thiochromene-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the reaction of thiochromene derivatives with dioxothiolan intermediates under controlled conditions. The reaction conditions often involve the use of catalysts and specific solvents to ensure high yield and purity of the final product .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The thiochromene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dioxothiolan ring to its corresponding thiol form.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiochromene ring. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[(1,1-dioxothiolan-2-yl)methyl]-3,4-dihydro-2H-thiochromene-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent due to its unique structural features.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Material Science: Its derivatives are explored for use in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of N-[(1,1-dioxothiolan-2-yl)methyl]-3,4-dihydro-2H-thiochromene-4-carboxamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar compounds to N-[(1,1-dioxothiolan-2-yl)methyl]-3,4-dihydro-2H-thiochromene-4-carboxamide include other thiochromene derivatives and dioxothiolan-containing compounds. These similar compounds often share some chemical properties but differ in their specific biological activities and applications. For example, thiazole derivatives are known for their diverse biological activities, including antimicrobial and anticancer properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
